molecular formula C24H27N5O B14979891 4-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine

4-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine

Cat. No.: B14979891
M. Wt: 401.5 g/mol
InChI Key: YJGICBITCOBFST-UHFFFAOYSA-N
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Description

4-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including a piperazine ring and a benzoyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.

    Attachment of the Benzoyl Group: The benzoyl group is attached via an acylation reaction, typically using benzoyl chloride in the presence of a base such as triethylamine.

    Final Functionalization:

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the nitrogen atoms in the pyrimidine ring.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and growth. By inhibiting these enzymes, the compound can exert anticancer effects by preventing the proliferation of cancer cells.

Comparison with Similar Compounds

4-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. Both compounds share a pyrimidine core and exhibit anticancer properties.

    Dasatinib: Another tyrosine kinase inhibitor with a similar mechanism of action but different structural features.

    Nilotinib: A tyrosine kinase inhibitor with a different substitution pattern on the pyrimidine ring, leading to variations in its biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

IUPAC Name

[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C24H27N5O/c1-17-8-10-20(11-9-17)26-24-25-19(3)16-22(27-24)28-12-14-29(15-13-28)23(30)21-7-5-4-6-18(21)2/h4-11,16H,12-15H2,1-3H3,(H,25,26,27)

InChI Key

YJGICBITCOBFST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C

Origin of Product

United States

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